molecular formula C4HF3N2 B1266109 2,4,6-Trifluoropyrimidine CAS No. 696-82-2

2,4,6-Trifluoropyrimidine

Cat. No. B1266109
Key on ui cas rn: 696-82-2
M. Wt: 134.06 g/mol
InChI Key: NTSYSQNAPGMSIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05011927

Procedure details

13.0 g (0.22 mol) of n-propylamine were added at -20° C. to a mixture of 13.4 g (0.1 mol) of 2,4,6-trifluoropyrimidine in 150 ml of diethyl ether within 20 minutes. After stirring at -20° C. for 1 hour and at 25° C. for 1 hour, the precipitate was filtered off, and the organic phase was washed with water, dried and concentrated under reduced pressure. 15.8 g (91.3% of theory) of the title compound were obtained as an oil (nD23 =1.4965).
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
13.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][CH3:3].F[C:6]1[N:11]=[C:10]([F:12])[CH:9]=[C:8]([F:13])[N:7]=1>C(OCC)C>[F:13][C:8]1[CH:9]=[C:10]([F:12])[N:11]=[C:6]([NH:4][CH2:1][CH2:2][CH3:3])[N:7]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(CC)N
Name
Quantity
13.4 g
Type
reactant
Smiles
FC1=NC(=CC(=N1)F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
After stirring at -20° C. for 1 hour and at 25° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was filtered off
WASH
Type
WASH
Details
the organic phase was washed with water
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=NC(=NC(=C1)F)NCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.